molecular formula C21H19F3N4O4 B11501496 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11501496
M. Wt: 448.4 g/mol
InChI Key: HDFBWUPOURTZNP-UHFFFAOYSA-N
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Description

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 1-phenylpyrrolidine-2,5-dione to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may act by modulating the activity of enzymes or receptors involved in neurological pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19F3N4O4

Molecular Weight

448.4 g/mol

IUPAC Name

3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H19F3N4O4/c22-21(23,24)14-6-7-16(17(12-14)28(31)32)25-8-10-26(11-9-25)18-13-19(29)27(20(18)30)15-4-2-1-3-5-15/h1-7,12,18H,8-11,13H2

InChI Key

HDFBWUPOURTZNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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